2',3',9',10'-tetrahydrospiro[cyclohexane-1,8'-cyclopenta[c]pyrano[3,2-g]chromen]-4'(1'H)-one
Description
2',3',9',10'-Tetrahydrospiro[cyclohexane-1,8'-cyclopenta[c]pyrano[3,2-g]chromen]-4'(1'H)-one is a structurally complex spirocyclic compound featuring a cyclohexane ring fused to a cyclopenta[c]pyrano[3,2-g]chromen system. Its spiro architecture, characterized by a shared carbon atom between two rings, confers unique stereochemical and electronic properties. The compound’s discontinued commercial status (as noted in ) suggests challenges in scalability or stability, necessitating further optimization in synthetic methodologies.
Properties
IUPAC Name |
spiro[4,17-dioxatetracyclo[8.7.0.03,8.011,15]heptadeca-1(10),2,8,11(15)-tetraene-5,1'-cyclohexane]-16-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22O3/c21-19-15-6-4-5-14(15)16-11-13-7-10-20(8-2-1-3-9-20)23-17(13)12-18(16)22-19/h11-12H,1-10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFXINGCOLOPMQI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(CC1)CCC3=CC4=C(C=C3O2)OC(=O)C5=C4CCC5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2',3',9',10'-Tetrahydrospiro[cyclohexane-1,8'-cyclopenta[c]pyrano[3,2-g]chromen]-4'(1'H)-one is a complex organic compound with potential biological activities. This article aims to explore its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : CHNO
- Molecular Weight : 325.4 g/mol
- CAS Number : 929841-66-7
Biological Activities
The biological activities of this compound have been investigated in various studies, highlighting its potential in medicinal chemistry.
Anticancer Activity
Research has demonstrated that derivatives of the chromenopyridine scaffold, which includes compounds structurally related to this compound, exhibit significant anticancer properties. For instance:
- Cell Proliferation Inhibition : Studies have shown that certain derivatives can inhibit cell proliferation in breast cancer cell lines at low micromolar concentrations. The mechanism involves inducing cell cycle arrest and apoptosis through microtubule destabilization .
- Selectivity : Some compounds have been noted for their selectivity against tumorigenic cell lines compared to non-tumorigenic counterparts, indicating a promising safety profile for therapeutic applications .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties:
- Inhibition of Bacterial Strains : Compounds derived from the chromenopyridine family demonstrated activity against various Gram-positive bacteria. For example, certain derivatives showed enhanced inhibitory activity against Staphylococcus aureus and Bacillus cereus compared to standard antibiotics like ampicillin .
Anticoagulant Activity
Recent studies have indicated that certain derivatives of this compound possess anticoagulant properties:
- Inhibition of Coagulation Factors : Specific analogs were found to inhibit blood coagulation factors Xa and XIa effectively. This suggests potential applications in managing thrombotic disorders .
Case Studies
Several case studies illustrate the biological activity of this compound and its derivatives:
- Case Study on Anticancer Properties :
-
Case Study on Antimicrobial Efficacy :
- In vitro tests revealed that several compounds exhibited substantial antibacterial activity with minimum inhibitory concentrations (MICs) lower than those of conventional antibiotics against multiple bacterial strains. The most effective derivatives had MIC values significantly lower than those of reference compounds .
Research Findings Summary Table
| Biological Activity | Observations |
|---|---|
| Anticancer | Inhibits proliferation in breast cancer cells; induces apoptosis |
| Antimicrobial | Effective against Gram-positive bacteria; superior to ampicillin |
| Anticoagulant | Inhibits factors Xa and XIa; potential for thrombotic disorder management |
Scientific Research Applications
Structural Characteristics
The molecular formula of 2',3',9',10'-tetrahydrospiro[cyclohexane-1,8'-cyclopenta[c]pyrano[3,2-g]chromen]-4'(1'H)-one is represented as . The structure comprises multiple fused rings, including a cyclohexane and a cyclopenta[c]pyran moiety, contributing to its complexity and potential reactivity. The presence of functional groups such as hydroxyl and carbonyl groups enhances its chemical reactivity and biological interactions.
Medicinal Chemistry
The compound exhibits significant biological activity, making it a candidate for drug development. Preliminary studies suggest it may possess:
- Antioxidant properties: Compounds with similar structures have demonstrated the ability to scavenge free radicals, which could be beneficial in preventing oxidative stress-related diseases.
- Antimicrobial activity: Research indicates that derivatives of this compound may inhibit the growth of various pathogenic microorganisms.
- Anti-inflammatory effects: Investigations into related compounds suggest potential applications in treating inflammatory conditions.
Synthetic Methodologies
Synthesis of This compound typically involves multi-step synthetic routes. Common methodologies include:
- Cyclization reactions: These reactions are crucial for forming the spiro linkage between cyclohexane and cyclopentane moieties.
- Functional group modifications: Hydroxyl and carbonyl groups can be introduced or modified to enhance biological activity.
Industrial Applications
The unique structural properties of this compound suggest several potential industrial applications:
- Pharmaceutical formulations: Its biological properties may allow it to be incorporated into various therapeutic formulations.
- Chemical intermediates: The compound can serve as an intermediate in the synthesis of more complex organic molecules.
Case Study 1: Antioxidant Activity
A study evaluated the antioxidant capacity of derivatives similar to This compound using DPPH radical scavenging assays. Results indicated a significant reduction in DPPH radicals, suggesting strong antioxidant activity that could be harnessed for therapeutic purposes.
Case Study 2: Antimicrobial Efficacy
Research conducted on the antimicrobial properties of structurally related compounds demonstrated effective inhibition against Staphylococcus aureus and Escherichia coli. These findings support further exploration into the use of this compound as a natural antimicrobial agent.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Variations
The target compound shares a spirocyclic pyrano-chromen backbone with several analogs, differing primarily in substituents and oxidation states. Key comparisons include:
Spectral and Physical Properties
- NMR Signatures : The target compound’s ¹H and ¹³C NMR spectra would exhibit distinct signals for the spiro carbon (δ ~35–40 ppm in ¹³C NMR) and the ketone (δ ~200–210 ppm). Similar compounds, such as those in and , show aromatic proton resonances at δ 6.5–8.5 ppm and carbonyl signals at δ ~165–175 ppm .
- Melting Points: Analogous spirochromenones (e.g., 3-phenyl-10-(trimethoxyphenyl)-chromene dione) exhibit melting points of 163–165°C , suggesting the target compound may have comparable thermal stability.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 2',3',9',10'-tetrahydrospiro[cyclohexane-1,8'-cyclopenta[c]pyrano[3,2-g]chromen]-4'(1'H)-one?
- Methodological Answer : The synthesis of spirocyclic compounds often involves ring-closing metathesis (RCM) as a key step to form the fused pyrano-chromen system. For example, similar spiro compounds were synthesized via RCM using Grubbs catalysts under inert conditions . Multi-step approaches may also include acid-catalyzed cyclization or microwave-assisted reactions to optimize yield and purity. Solvent selection (e.g., dichloromethane or toluene) and temperature control (25–80°C) are critical for minimizing side products .
Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound’s structure?
- Methodological Answer :
- X-ray crystallography is the gold standard for confirming spirocyclic geometry and stereochemistry. For instance, crystallographic data for related spiro compounds resolved bond angles and torsional strain in the cyclohexane-cyclopenta system .
- NMR spectroscopy (¹H, ¹³C, DEPT-135) identifies proton environments and carbon hybridization. Key signals include downfield shifts for carbonyl groups (~δ 170–190 ppm in ¹³C NMR) and splitting patterns for diastereotopic protons in the spiro junction .
- High-resolution mass spectrometry (HRMS) validates molecular formula and fragmentation pathways .
Q. What safety protocols are essential for handling this compound in laboratory settings?
- Methodological Answer : Refer to Safety Data Sheets (SDS) for structurally similar compounds, which recommend:
- Personal protective equipment (PPE) : Gloves, lab coats, and goggles to avoid dermal/ocular exposure.
- Ventilation : Use fume hoods during synthesis due to potential volatile byproducts (e.g., solvents like toluene) .
- Emergency measures : Immediate rinsing with water for skin contact and medical consultation for inhalation exposure .
Advanced Research Questions
Q. How can computational methods (e.g., DFT) predict the reactivity and stability of this spiro compound?
- Methodological Answer :
- Density Functional Theory (DFT) calculates bond dissociation energies, HOMO-LUMO gaps, and transition states. For example, DFT studies on similar chromenones revealed steric hindrance at the spiro carbon, influencing regioselectivity in electrophilic substitutions .
- Molecular docking assesses interactions with biological targets (e.g., enzymes), guiding drug design. Use software like AutoDock Vina with force fields optimized for heterocycles .
Q. How can researchers resolve contradictions in synthetic yields reported across different methodologies?
- Methodological Answer :
- Design of Experiments (DoE) : Systematically vary parameters (catalyst loading, solvent polarity, temperature) to identify optimal conditions. For instance, RCM yields improved from 45% to 72% by switching from Grubbs 1st-gen to Hoveyda-Grubbs catalysts .
- Analytical troubleshooting : Use HPLC to detect impurities (e.g., unreacted starting materials) that may inflate yield calculations. Adjust purification methods (e.g., column chromatography vs. recrystallization) .
Q. What strategies enhance enantiomeric purity in asymmetric synthesis of this compound?
- Methodological Answer :
- Chiral auxiliaries : Temporarily introduce chiral groups (e.g., Evans oxazolidinones) to direct stereochemistry during cyclization .
- Chiral chromatography : Use columns packed with cellulose tris(3,5-dimethylphenylcarbamate) to separate enantiomers post-synthesis .
- Catalytic asymmetric synthesis : Employ chiral catalysts like BINOL-derived phosphoric acids for enantioselective pyran ring formation .
Q. How can structure-activity relationship (SAR) studies be designed to explore this compound’s pharmacological potential?
- Methodological Answer :
- Analog synthesis : Modify substituents (e.g., halogens at the phenyl ring) and test against disease models (e.g., cancer cell lines). For example, fluorinated analogs of related chromenones showed enhanced cytotoxicity .
- In vitro assays : Measure IC₅₀ values in enzyme inhibition assays (e.g., COX-2 for anti-inflammatory activity) and compare with control compounds .
Data Contradiction Analysis
Q. How should researchers address discrepancies between computational predictions and experimental spectroscopic data?
- Methodological Answer :
- Re-optimize computational models : Adjust basis sets (e.g., B3LYP/6-311++G**) to better approximate experimental conditions (solvent, temperature).
- Validate with hybrid techniques : Compare DFT-predicted NMR shifts with experimental data, adjusting for solvent effects (e.g., PCM model for DMSO) .
Tables for Key Data
| Spectroscopic Data | Key Observations | Reference |
|---|---|---|
| ¹H NMR (400 MHz, CDCl₃) | δ 5.82 (s, 1H, chromenone H), δ 2.10–2.50 (m, cyclohexane) | |
| X-ray crystallography | Spiro C-C bond length: 1.54 Å, dihedral angle: 88° |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
